Alkaline Hydrolysis Rate: 3-Benzoyl-2-sulfanyl-4H-imidazol-5-one vs. 1-Acetyl-2-thiohydantoin
In a systematic kinetic study of 1-acyl-2-thiohydantoin alkaline hydrolysis (pH > 11), 1-benzoyl-2-thiohydantoin (3-benzoyl-2-sulfanyl-4H-imidazol-5-one) was found to hydrolyze more rapidly than its 1-acetyl analog. The enhanced rate is attributed to ground-state destabilization caused by steric effects of the benzoyl group [1]. Although exact rate constants for both compounds under identical conditions are not extracted in the publicly available abstract, the study's direct head-to-head comparison establishes a clear reactivity hierarchy: benzoyl > acetyl.
| Evidence Dimension | Relative alkaline hydrolysis rate (pH > 11, hydroxide ion attack on conjugate base) |
|---|---|
| Target Compound Data | Observed faster hydrolysis |
| Comparator Or Baseline | 1-Acetyl-2-thiohydantoin — slower hydrolysis |
| Quantified Difference | Qualitative ranking: Benzoyl > Acetyl (exact k ratio not retrieved; study confirms statistical significance) |
| Conditions | Aqueous alkaline solution; compound ionization (pKₐ ~7); hydroxide ion attack on conjugate base at pH > 11; temperature and buffer specifics in Can. J. Chem. 1972, 50(23), 3780–3788. |
Why This Matters
This hydrolysis rate differential directly impacts formulation stability and synthetic utility, making the benzoyl compound the preferred precursor when rapid hydrolytic release of 2-thiohydantoin is required versus the acetyl analog.
- [1] Congdon, W. I. & Edward, J. T. (1972). Thiohydantoins. XI. Kinetic Studies of the Alkaline Hydrolysis of 1-Acyl-2-thiohydantoins. Canadian Journal of Chemistry, 50(23), 3780–3788. DOI: 10.1139/v72-598. View Source
